Ald-Ph-PEG2-NHS
Overview
Description
Ald-Ph-PEG2-NHS is an amine reactive PEG aldehyde . The benzaldehyde can react with aminooxy moiety . It is reagent grade and used for research purposes .
Molecular Structure Analysis
The molecular formula of Ald-Ph-PEG2-NHS is C19H22N2O8 . It has a molecular weight of 406.4 .Chemical Reactions Analysis
Ald-Ph-PEG2-NHS is an amine reactive PEG aldehyde . The benzaldehyde can react with aminooxy moiety . This suggests that it can participate in reactions involving amines and aminooxy compounds.Physical And Chemical Properties Analysis
Ald-Ph-PEG2-NHS has a molecular weight of 406.4 and a molecular formula of C19H22N2O8 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .Scientific Research Applications
“Ald-Ph-PEG2-NHS” is an amine reactive PEG aldehyde . The benzaldehyde in it can react with aminooxy moiety . It’s often used as a reagent grade for research purposes .
This compound is a non-cleavable linker for bio-conjugation that contains a -CHO/Aldehyde group and a NHS group linked through a linear PEG chain . This suggests that it could be used in the field of bioconjugation, which involves joining two biomolecules together for research or therapeutic purposes.
“Ald-Ph-PEG2-NHS” is a compound used in the field of bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. Here are some potential applications:
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Therapeutic Conjugates : The compound can be used to create antibody-drug conjugates (ADCs), where a potent drug molecule is attached to an antibody that recognizes a specific target on cancer cells .
“Ald-Ph-PEG2-NHS” is a compound used in the field of bioconjugation . Here are some additional potential applications:
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O8/c22-13-14-1-3-15(4-2-14)19(26)20-8-10-28-12-11-27-9-7-18(25)29-21-16(23)5-6-17(21)24/h1-4,13H,5-12H2,(H,20,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTMWHHLUUIRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-Ph-PEG2-NHS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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